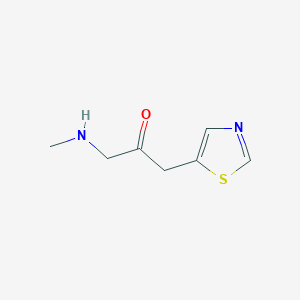

1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one

Description

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

1-(methylamino)-3-(1,3-thiazol-5-yl)propan-2-one |

InChI |

InChI=1S/C7H10N2OS/c1-8-3-6(10)2-7-4-9-5-11-7/h4-5,8H,2-3H2,1H3 |

InChI Key |

AFXUOLJGRMRWSX-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)CC1=CN=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one typically involves the reaction of a thiazole derivative with a methylamine source. One common method includes the condensation of 1,3-thiazole-5-carboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the methylamino group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs, emphasizing differences in heterocyclic substituents, functional groups, and biological properties.

Thiazole-Based Derivatives

- 3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one Structure: Features a prop-2-en-1-one backbone with a dimethylamino group and a 2,4-dimethylthiazol-5-yl substituent. Key Differences: The α,β-unsaturated ketone (enone) system enhances electrophilicity compared to the saturated propan-2-one in the target compound. Activity: Demonstrates broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, comparable to ampicillin and tetracycline .

- (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one Structure: Thiazole ring substituted at the 2-position instead of the 5-position. Activity: Serves as an intermediate in anticancer drug synthesis, highlighting the role of thiazole positional isomerism in modulating activity .

Thiadiazole Analogs

- 1-[5-(Methylamino)-1,2,4-thiadiazol-3-yl]-2-propanone Structure: Replaces the thiazole ring with a 1,2,4-thiadiazole core. Key Differences: Thiadiazoles exhibit higher electronegativity and metabolic stability compared to thiazoles. Activity: Thiadiazole derivatives are commonly used in antiviral and antifungal agents, though specific data for this compound are unavailable .

Piperazinyl-Thiazole Derivatives

- 3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine Structure: Incorporates a piperazine ring linked to the thiazole via a propyl chain. Key Differences: The piperazine moiety enhances solubility and pharmacokinetic properties, making it suitable for central nervous system-targeting drugs.

Amino-Methylthiazole Derivatives

- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Structure: Ethanone backbone with a 2-amino-4-methylthiazol-5-yl group. Activity: Limited toxicological data available, underscoring the need for further safety studies .

Biological Activity

1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one, also known as CAS 1602012-63-4, is a thiazole derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The chemical structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H10N2S |

| CAS Number | 1602012-63-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various biochemical responses. The exact mechanism varies depending on the biological context and target.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses notable activity against a range of pathogens. For instance:

- Study Findings : A study showed that thiazole derivatives, including this compound, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Several studies have reported cytotoxic effects against various cancer cell lines.

Case Study: Prostate Cancer Cells

In a study evaluating the cytotoxicity of this compound on androgen-independent human prostate cancer cells (PC-3), it was found to induce significant cell death:

- IC50 Value : The IC50 value was determined to be approximately 25 µM.

This cytotoxic effect was attributed to the compound's ability to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription.

Cytotoxicity and Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.

- Anticonvulsant Effects : Some derivatives of thiazole compounds have been reported to exhibit anticonvulsant activities in animal models.

Q & A

Q. How to address discrepancies in computational vs. experimental binding affinities?

- Molecular dynamics simulations: Adjust force fields (e.g., AMBER vs. CHARMM) to better model thiazole–receptor π–π stacking. Validate with alanine-scanning mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.